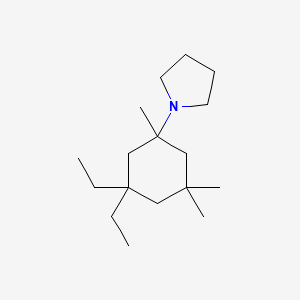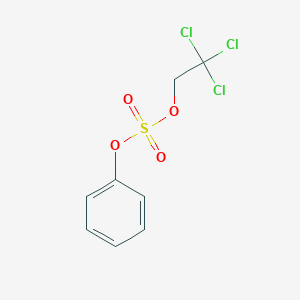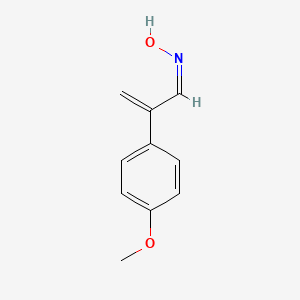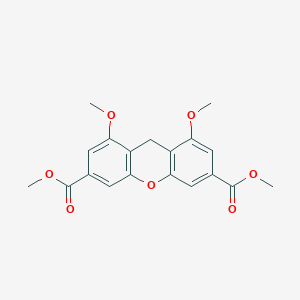
Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- is a synthetic organic compound characterized by a pyrrolidine ring attached to a cyclohexyl group with specific alkyl substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- typically involves the reaction of a substituted cyclohexanone with pyrrolidine under controlled conditions. One common method includes the use of a Grignard reagent to introduce the diethyl and trimethyl groups onto the cyclohexanone, followed by cyclization with pyrrolidine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, often using halogenated reagents under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Alkylated pyrrolidine derivatives.
Applications De Recherche Scientifique
Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of advanced materials and polymers
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .
Comparaison Avec Des Composés Similaires
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Pyrrolizidine
Comparison: Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- is unique due to its specific alkyl substitutions, which confer distinct steric and electronic properties. Compared to Pyrrolidine-2-one and Pyrrolidine-2,5-dione, it has a more complex structure, potentially leading to different biological activities and applications .
This detailed overview provides a comprehensive understanding of Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)-, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
Numéro CAS |
685088-14-6 |
|---|---|
Formule moléculaire |
C17H33N |
Poids moléculaire |
251.5 g/mol |
Nom IUPAC |
1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C17H33N/c1-6-17(7-2)13-15(3,4)12-16(5,14-17)18-10-8-9-11-18/h6-14H2,1-5H3 |
Clé InChI |
JURFVVKQIRIWBJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(CC(C1)(C)N2CCCC2)(C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine](/img/structure/B12533308.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B12533316.png)
![2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile](/img/structure/B12533320.png)

![Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)-](/img/structure/B12533340.png)




![3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline](/img/structure/B12533354.png)
![2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12533358.png)
![5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide](/img/structure/B12533363.png)
![1,4,8,11-Tetraazabicyclo[9.5.2]octadecane](/img/structure/B12533368.png)
